2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
Description
This compound, also designated as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-pentafluoro-L-phenylalanine (CAS: 205526-32-5), is a fluorinated active ester derivative used extensively in peptide synthesis. Its structure comprises:
- A pentafluorophenyl (PFP) ester group, enhancing electrophilicity for efficient amide bond formation.
- A 3-carbamoyl group on the propanoate backbone, contributing to hydrogen-bonding interactions.
- An Fmoc (9-fluorenylmethoxycarbonyl) protecting group, enabling temporary amine protection in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVUEALWMQZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Asn-OPfp is typically synthesized through the reaction of Fmoc-Asn with pentafluorophenol (Pfp) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds as follows:
Fmoc-Asn: is reacted with .
Dicyclohexylcarbodiimide (DCC): is used as a coupling agent to facilitate the formation of the pentafluorophenyl ester.
Industrial Production Methods
In industrial settings, the production of Fmoc-Asn-OPfp follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of Fmoc-Asn.
Coupling with pentafluorophenol: using DCC or similar coupling agents.
Purification: through crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn-OPfp primarily undergoes substitution reactions, where the pentafluorophenyl ester group is replaced by nucleophiles such as amino groups in peptide synthesis .
Common Reagents and Conditions
Reagents: Dicyclohexylcarbodiimide (DCC), pentafluorophenol (Pfp), and various nucleophiles.
Conditions: Typically carried out in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Major Products
The major product of these reactions is the formation of peptide bonds, resulting in the elongation of peptide chains during SPPS .
Scientific Research Applications
Chemistry
Fmoc-Asn-OPfp is extensively used in the field of peptide chemistry for the synthesis of peptides and proteins. Its high reactivity and efficiency make it a preferred choice for incorporating asparagine residues .
Biology
In biological research, peptides synthesized using Fmoc-Asn-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .
Medicine
Peptides synthesized with Fmoc-Asn-OPfp are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, Fmoc-Asn-OPfp is used for the large-scale synthesis of peptides, which are then used in various drug formulations .
Mechanism of Action
The mechanism of action of Fmoc-Asn-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive, allowing for efficient coupling with amino groups in peptide chains. This results in the incorporation of asparagine residues with minimal side-chain dehydration .
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₂₄H₁₆F₅NO₄
- Molecular weight: 477.39 g/mol
- Purity: ≥97.0% (HPLC)
- Storage: Stable under refrigeration .
Comparison with Structurally Similar Compounds
Functional Group Variations
Key Observations :
- Electron-Deficient Aryl Groups (e.g., PFP, nitro): Increase ester reactivity for nucleophilic acyl substitution .
- Bulkier Substituents (e.g., tert-butyl in ): Reduce steric accessibility, slowing coupling kinetics .
- Chiral Centers : The (S)- or (R)-configuration (e.g., ) influences peptide secondary structure and biological activity .
Trends :
Physicochemical Properties
Biological Activity
The compound 2,3,4,5,6-pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structural features, including a pentafluorophenyl group and fluorenylmethoxycarbonyl moiety, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential applications in drug development.
Structural Characteristics
The molecular structure of the compound can be represented by the following formula:
- Molecular Formula : C26H20F5N2O4
- Molecular Weight : 505.441 g/mol
The presence of the pentafluorophenyl group enhances lipophilicity, potentially influencing its interaction with biological targets. The compound's reactivity is primarily dictated by its functional groups, which include carbamoyl and ester functionalities.
The mechanism of action for 2,3,4,5,6-pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate involves nucleophilic substitution reactions that facilitate the formation of peptide bonds. The pentafluorophenyl ester group is notably reactive, allowing for efficient coupling with amino groups in peptide synthesis. This property makes it particularly valuable in synthesizing peptides with specific amino acid residues.
Biological Activity
Research indicates that the biological activity of this compound may include:
- Anticancer Properties : Similar compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Activity : The structural features suggest potential interactions with microbial targets, leading to antimicrobial effects.
- Protein Synthesis Inhibition : The incorporation of specific amino acids can inhibit protein synthesis, which is crucial for various therapeutic applications.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of similar pentafluorophenyl compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in various cancer types by disrupting mitochondrial function and activating caspase pathways.
-
Antimicrobial Effects :
- Research on related compounds highlighted their ability to inhibit bacterial growth by targeting cell wall synthesis and disrupting membrane integrity. These findings suggest that 2,3,4,5,6-pentafluorophenyl derivatives may possess similar antimicrobial properties.
-
Protein Interaction Studies :
- Interaction studies using fluorescence spectroscopy showed that the compound can effectively bind to specific proteins involved in cellular signaling pathways. This binding may modulate protein function and contribute to its biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Fluorenone | Ketone functional group | Anticancer activity |
| 4-Methylphenol | Hydroxymethyl group | Antimicrobial properties |
| N-(9H-Fluoren-9-yl)methoxycarbonyl-L-alanine | Amino acid derivative | Protein synthesis inhibition |
| Pentafluorophenol | Fluorinated phenol | Reactivity in electrophilic substitutions |
This comparison illustrates how variations in functional groups can lead to diverse biological activities while maintaining core structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
